2-Methylpentane
Overview
Description
It is a structural isomer of hexane, consisting of a methyl group bonded to the second carbon atom in a pentane chain . This compound is a colorless, odorless liquid at room temperature and is commonly used as a solvent in various industrial applications.
Mechanism of Action
Target of Action
2-Methylpentane, also known as isohexane, is a branched-chain alkane . It is a structural isomer of hexane composed of a methyl group bonded to the second carbon atom in a pentane chain It has been found to interact with the enzyme xylose isomerase .
Biochemical Pathways
It may be involved in the metabolism of other compounds, particularly in the context of industrial processes .
Result of Action
It has been noted that the substance and its vapour can be mildly irritating to the eyes, respiratory tract, and skin . It may also cause effects on the central nervous system, potentially resulting in drowsiness or unconsciousness .
Action Environment
The action of this compound can be influenced by environmental factors. For example, its vapour is heavier than air and may travel along the ground, creating a risk of distant ignition . It also has a low flash point and autoignition temperature, making it highly flammable . These properties can influence its action, efficacy, and stability in different environments.
Biochemical Analysis
Biochemical Properties
2-Methylpentane is mainly used in studies involving the functionalization of aliphatic C–H bonds using different carbene insertion processes to form C–H insertion products . The metal-free Ritter-type amination reaction of tertiary C–H bond using iodic acid as an oxidant in the presence of N-hydroxyphthalimide has also been reported .
Molecular Mechanism
It is known to participate in reactions involving the functionalization of aliphatic C–H bonds
Temporal Effects in Laboratory Settings
It is known to be a stable compound with a boiling point of 60 to 62°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylpentane can be synthesized through several methods. One common method involves the catalytic hydrogenation of 4-methyl-2-pentanone (methyl isobutyl ketone) to produce this compound . This process typically requires a metal catalyst such as platinum or palladium and is conducted under high pressure and temperature conditions.
Industrial Production Methods
In industrial settings, this compound is often produced from light naphtha through a series of distillation and catalytic processes. The production process involves the removal of benzene and sulfur from light naphtha, followed by azeotropic distillation to separate this compound from other hydrocarbons .
Chemical Reactions Analysis
Types of Reactions
2-Methylpentane undergoes several types of chemical reactions, including:
Oxidation: When exposed to strong oxidizing agents, this compound can be oxidized to form various oxygenated compounds.
Substitution: Halogenation reactions can occur, where hydrogen atoms in this compound are replaced by halogen atoms (e.g., chlorine or bromine) under the presence of light or heat.
Cracking: Under high temperatures, this compound can undergo thermal cracking to produce smaller hydrocarbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Substitution: Halogenation typically requires halogens like chlorine or bromine and may involve catalysts such as iron or ultraviolet light.
Cracking: High temperatures (above 500°C) and sometimes catalysts like zeolites are used.
Major Products
Oxidation: Produces alcohols, ketones, and carboxylic acids.
Substitution: Produces halogenated alkanes.
Cracking: Produces smaller alkanes and alkenes.
Scientific Research Applications
2-Methylpentane is used in various scientific research applications:
Chemistry: It is used as a solvent in organic synthesis and chromatography.
Biology: It serves as a reference standard in studies involving volatile organic compounds.
Medicine: It is used in the development of pharmaceuticals and as a solvent in drug formulation.
Industry: It is used in the production of adhesives, coatings, and cleaning agents.
Comparison with Similar Compounds
Similar Compounds
- Isopentane
- 3-Methylpentane
- 3-Ethylpentane
- 2-Methylhexane
- 3-Methylhexane
Uniqueness
2-Methylpentane is unique due to its specific branching structure, which influences its physical properties such as boiling point and density. Compared to its isomers, this compound has a lower boiling point and different reactivity patterns in chemical reactions .
Properties
IUPAC Name |
2-methylpentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14/c1-4-5-6(2)3/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFABGHUZZDYHJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14, Array | |
Record name | ISOHEXANE | |
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Record name | METHYL PENTANE | |
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Record name | 2-METHYLPENTANE | |
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Source | PubChem | |
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DSSTOX Substance ID |
DTXSID4029143 | |
Record name | 2-Methylpentane | |
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Molecular Weight |
86.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Watery liquid with a gasoline-like odor, Floats on water. Produces an irritating vapor. (USCG, 1999), Methyl pentane appears as colorless liquid. Isomers (2-methyl, 3-methyl) are possible and present in technical mixtures or singly for research purposes. Used in organic synthesis and as a solvent., Liquid, Colorless liquid with a faint petroleum odor; [CHEMINFO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear liquids with mild, gasoline-like odors. | |
Record name | ISOHEXANE | |
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Record name | METHYL PENTANE | |
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Record name | Pentane, 2-methyl- | |
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Record name | 2-METHYLPENTANE | |
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Record name | 2-METHYLPENTANE | |
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Boiling Point |
140.5 °F at 760 mmHg (USCG, 1999), 60.21 °C, 60 °C, 122-145 °F | |
Record name | ISOHEXANE | |
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Flash Point |
-20 °F (USCG, 1999), -23 °C, <20 °F (<-7 °C) (Closed cup), -32 °C c.c., -54 to 19 °F | |
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Solubility |
In water, 14 mg/L, Soluble in ethanol, diethyl ether; miscible in acetone, benzene, chloroform, Solubility in water: none | |
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Record name | 2-METHYLPENTANE | |
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Density |
0.653 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6550 g/cu cm at 25 °C, Relative density (water = 1): 0.65, 0.65-0.66 | |
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Vapor Density |
3.00 (Air = 1), Relative vapor density (air = 1): 3.0 | |
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Vapor Pressure |
310.2 mmHg (USCG, 1999), 211.0 [mmHg], VP: 40 mm Hg at 41.6 °C, 211 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 23, 310.2 mmHg | |
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Record name | 2-Methylpentane | |
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Color/Form |
Colorless liquid, Liquid or oil | |
CAS No. |
107-83-5, 43133-95-5, 64742-49-0, 73513-42-5 | |
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URL | https://comptox.epa.gov/dashboard/DTXSID4029143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Naphtha (petroleum), hydrotreated light | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.211 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | methylpentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.167.504 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Hydrocarbons, C7, n-alkanes, isoalkanes, cyclics | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.707 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Hydrocarbons, C6, isoalkanes, <5% n-hexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.155.481 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-methylpentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.204 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Hexanes, mixture | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 73513-42-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYLPENTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49IB0U6MLD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-METHYLPENTANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1125 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-METHYLPENTANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1262 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2-METHYLPENTANE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/70 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-244.6 °F (USCG, 1999), -153.6 °C, -153 °C, -245 to -148 °F | |
Record name | ISOHEXANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8754 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-METHYLPENTANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1125 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-METHYLPENTANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1262 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2-METHYLPENTANE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/70 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.